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Compound of Interest

Compound Name: ATTO 465 maleimid

Cat. No.: B1262725

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the covalent labeling of antibodies with
ATTO 465 maleimide. ATTO 465 is a fluorescent dye characterized by strong absorption, high
fluorescence quantum yield, and a large Stokes shift, making it an excellent choice for various
fluorescence-based applications.[1][2][3][4] The maleimide functional group facilitates a specific
reaction with free sulfhydryl (thiol) groups, typically found in the cysteine residues of antibodies,
forming a stable thioether bond.[5] This protocol outlines the necessary reagents, a detailed
step-by-step procedure for antibody preparation, the labeling reaction, and the purification of
the final conjugate, along with troubleshooting advice.

Quantitative Data Summary

The following tables summarize the key optical and physical properties of ATTO 465 and the
recommended reaction conditions for successful antibody conjugation.

Table 1: Physicochemical Properties of ATTO 465 Maleimide
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Property Value Reference
Molecular Weight (MW) 518 g/mol

Excitation Wavelength (Aex) 453 nm

Emission Wavelength (Aem) 506 nm

Molar Extinction Coefficient
7.5x10*M~1cm1
(emax)

Fluorescence Quantum Yield

0.75
(nfl)
Fluorescence Lifetime (tfl) 5.0 ns
Correction Factor (CF2so) 0.54

-20°C, protected from light and
Storage Temperature ]
moisture

Table 2: Recommended Reaction Parameters for Antibody Labeling
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Parameter

Recommended Condition

Notes

Antibody Preparation

Antibody Concentration

1-10 mg/mL

Higher concentrations (5-10

mg/mL) are optimal.

Buffer Composition

Amine-free and thiol-free
buffers (e.g., PBS, HEPES)

Buffers like Tris or those
containing glycine should be

avoided.

This pH range is optimal for

Buffer pH 7.0-75 the specific reaction between
maleimides and thiols.
Optional Antibody Reduction
TCEP is often preferred as it
Reducing Agent TCEP or DTT does not need to be removed

before labeling.

Molar Excess of Reducing

Agent

10-fold molar excess

Incubation Time

30-90 minutes at room

temperature or 37°C

Labeling Reaction

Molar Excess of ATTO 465

Maleimide

1.3 to 20-fold molar excess

over the antibody

The optimal ratio should be
determined empirically. A 10:1
to 20:1 ratio is a common

starting point.

Reaction Time

2 hours at room temperature or

overnight at 4°C

Purification

Method

Size-exclusion
chromatography (e.g.,
Sephadex G-25)

This method effectively
separates the labeled antibody

from unreacted dye.
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1-2 cm diameter, 10-30 cm
Column Dimensions
length

Elution Buffer PBS or another suitable buffer

Experimental Protocols
Antibody Preparation

For successful labeling, it is crucial to prepare the antibody under optimal conditions. The
antibody solution must be free of any amine-containing substances like Tris or glycine, and also
free of other thiol-containing compounds.

Materials:

Antibody to be labeled

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

(Optional) Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

Desalting column (if using DTT)
Procedure:

o Buffer Exchange: If the antibody is in a buffer containing interfering substances, perform a
buffer exchange into PBS (pH 7.2-7.4). This can be achieved by dialysis or using a desalting
column.

o Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in PBS.

o (Optional) Reduction of Disulfide Bonds: To label cysteine residues involved in disulfide
bonds, reduction is necessary.

o Add a 10-fold molar excess of TCEP to the antibody solution.

o Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed
before proceeding to the labeling step.
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o If using DTT, it must be removed using a desalting column immediately before adding the
maleimide dye to prevent it from reacting with the dye.

ATTO 465 Maleimide Stock Solution Preparation

Due to the susceptibility of the maleimide group to hydrolysis, the dye solution should be
prepared immediately before use.

Materials:

e ATTO 465 maleimide

¢ Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:

» Allow the vial of ATTO 465 maleimide to equilibrate to room temperature before opening to
prevent moisture condensation.

o Dissolve the required amount of ATTO 465 maleimide in anhydrous DMSO or DMF to
prepare a stock solution (e.g., 10 mM). Vortex briefly to ensure the dye is fully dissolved.

Antibody Labeling Reaction

The labeling reaction should be performed in a light-protected environment to prevent
photobleaching of the dye.

Procedure:

e Add the freshly prepared ATTO 465 maleimide stock solution to the antibody solution. A
typical starting point is a 10- to 20-fold molar excess of the dye. The optimal ratio may need
to be determined empirically.

o Gently mix the reaction solution.

 Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from
light.
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Purification of the Labeled Antibody

Purification is necessary to remove any unreacted or hydrolyzed dye from the antibody-dye
conjugate.

Materials:

e Size-exclusion chromatography column (e.g., Sephadex G-25)
e PBS (pH 7.2-7.4)

Procedure:

o Equilibrate the Sephadex G-25 column with PBS. The column bed volume should be at least
10 times the volume of the reaction mixture.

o Carefully apply the reaction mixture to the top of the column.

» Elute the labeled antibody with PBS. The labeled antibody, being larger, will elute first as a
colored fraction. The smaller, unreacted dye molecules will elute later.

e Collect the fractions containing the labeled antibody.

Determination of the Degree of Labeling (DOL)

The DOL, or the dye-to-protein ratio, can be determined spectrophotometrically.
Procedure:

 Dilute the purified antibody-dye conjugate in PBS to a concentration where the absorbance
is within the linear range of the spectrophotometer.

o Measure the absorbance of the conjugate at 280 nm (Azs0) and at the maximum absorbance
wavelength of ATTO 465, which is 453 nm (Aas3).

o Calculate the concentration of the dye using the Beer-Lambert law:

o Dye Concentration (M) = Aas3 / €453 (Where €453 is 75,000 M~1 cm™1)
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o Calculate the corrected protein concentration. The dye also absorbs light at 280 nm, so a
correction factor must be applied:

o Corrected Az2so = A2so - (Aas3 X CF2s0) (Wwhere CF2so for ATTO 465 is 0.54)

o Protein Concentration (M) = Corrected Azso / €280 (Where €280 for a typical IgG is ~210,000
M~1cm™?)

e Calculate the DOL:
o DOL = Dye Concentration / Protein Concentration

An optimal DOL for most applications is between 2 and 10.

Storage of the Labeled Antibody

Proper storage is essential for maintaining the stability of the conjugate.
Procedure:

» Store the labeled antibody under the same conditions as the unlabeled antibody, typically at
2-8°C in the dark. For long-term storage, it can be stored at -20°C. The addition of a
stabilizer like BSA and a preservative like sodium azide may be considered.

Visualizations

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1262725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Caption: Experimental workflow for labeling antibodies with ATTO 465 maleimide.

Troubleshooting

Table 3: Common Problems and Solutions

Problem

Possible Cause

Suggested Solution

Low or No Labeling

Buffer contains primary amines
(e.g., Tris) or thiols.

Perform buffer exchange into
an appropriate buffer like PBS.

ATTO 465 maleimide was
hydrolyzed.

Prepare the dye solution

immediately before use.

Insufficient free thiols on the
antibody.

Perform the optional reduction

step to generate free thiols.

Antibody Precipitation

Over-labeling of the antibody,
leading to decreased solubility.

Reduce the molar excess of
ATTO 465 maleimide in the

labeling reaction.

Low Fluorescence Signal

Over-labeling can cause self-

quenching of the fluorophore.

Decrease the dye-to-antibody
ratio to achieve a DOL within
the optimal range (2-10).

Sub-optimal degree of
labeling.

Optimize the labeling reaction
to increase the DOL if it is too

low.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Labeling Antibodies
with ATTO 465 Maleimide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1262725#how-to-label-antibodies-with-atto-465-
maleimide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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